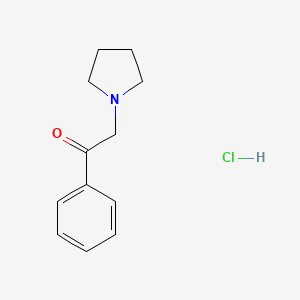

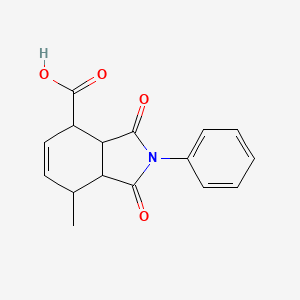

![molecular formula C6H5ClN4 B3020372 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine CAS No. 1189852-04-7](/img/structure/B3020372.png)

7-Chloropyrazolo[1,5-a]pyrimidin-5-amine

Descripción general

Descripción

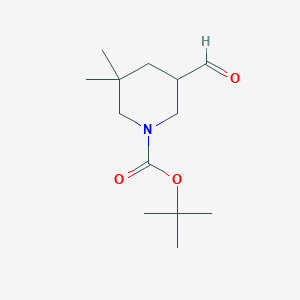

7-Chloropyrazolo[1,5-a]pyrimidin-5-amine is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring

Mecanismo De Acción

Target of Action

The primary target of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle . It is essential for meiosis but dispensable for mitosis .

Mode of Action

The compound interacts with its target, CDK2, by addressing the ATP-binding pocket . Due to high sequence conservation within the kinase atp binding pocket and the large size of the kinase family, selectivity can be a major challenge .

Biochemical Pathways

It is known that cdk2 plays a role in a wide range of cellular processes such as cell cycle progression, apoptosis, transcription, and viral infections .

Result of Action

Given its target, it can be inferred that it may have an impact on cell cycle progression, apoptosis, transcription, and viral infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Also, it is recommended to be stored in an inert atmosphere at 2-8°C .

Análisis Bioquímico

Biochemical Properties

It has been found to interact with Cyclin-dependent kinase 2 in humans

Molecular Mechanism

It is known to interact with Cyclin-dependent kinase 2 , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still under study.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine typically involves the use of 5-aminopyrazole as a precursor. One efficient method for constructing regioisomeric pyrazolo[3,4-b]pyridines involves carrying out the reaction in acetic acid with the addition of trifluoroacetic acid as a promoter at temperatures ranging from 80°C to 140°C . Another approach involves the Miyaura borylation reaction, which uses bis(pinacolato)diboron, Pd2(dba)3, and XPhos in 1,4-dioxane under microwave conditions at 150°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and reagents.

Análisis De Reacciones Químicas

Types of Reactions

7-Chloropyrazolo[1,5-a]pyrimidin-5-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the chlorine atom in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, bis(pinacolato)diboron, Pd2(dba)3, and XPhos. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to 150°C and the use of solvents such as 1,4-dioxane and acetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidines.

Aplicaciones Científicas De Investigación

7-Chloropyrazolo[1,5-a]pyrimidin-5-amine has several scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Industry: The compound’s unique chemical properties make it suitable for use in various industrial applications, such as the development of new materials and chemical processes

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine include:

- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine

- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the chlorine atom, which imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Propiedades

IUPAC Name |

7-chloropyrazolo[1,5-a]pyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-4-3-5(8)10-6-1-2-9-11(4)6/h1-3H,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDAMMMLPCIRCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=C(C=C(N2N=C1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

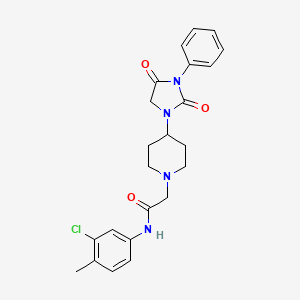

![6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3020289.png)

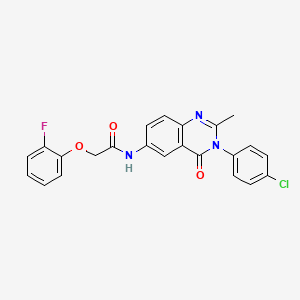

![N-(2-chloro-4-fluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)

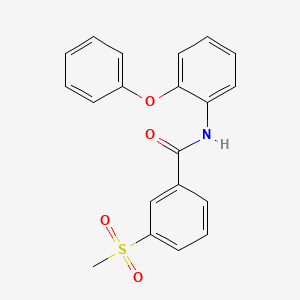

![3,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B3020292.png)

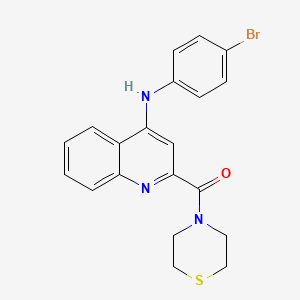

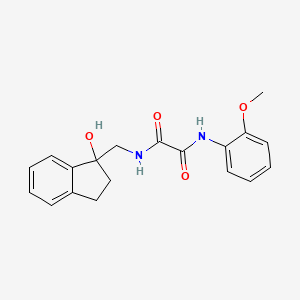

![2-(4-chlorophenoxy)-2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}propanamide](/img/structure/B3020295.png)

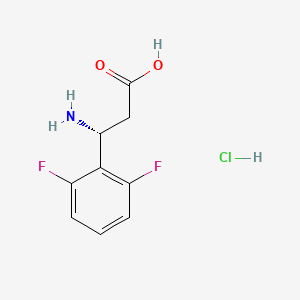

![2-Oxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyridine-3-carboxamide](/img/structure/B3020297.png)